molecular formula C13H17NO B14004647 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole CAS No. 13608-28-1

4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14004647
CAS No.: 13608-28-1
M. Wt: 203.28 g/mol
InChI Key: YTGPYAJWSKPZNW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole is a substituted oxazoline derivative characterized by a five-membered oxazole ring fused with a dihydro group. The molecule features a 4,4-dimethyl substitution on the oxazoline ring and a 2-phenylethyl substituent at the 2-position. This structural motif is significant in coordination chemistry, particularly as a ligand in transition-metal catalysts for polymerization reactions. Its synthesis often involves selenoacetamide intermediates or nucleophilic substitutions, as reported in studies focusing on electrophilic amination and oxazoline cascade reactions .

The compound’s crystal structure reveals supramolecular interactions such as C–H···O, C–H···S, and C–H···π contacts, which stabilize its lattice . Its applications span anti-inflammatory drug synthesis (e.g., Rolipram analogs) and catalysis, where steric and electronic properties are critical .

Properties

CAS No.

13608-28-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4,4-dimethyl-2-(2-phenylethyl)-5H-1,3-oxazole

InChI

InChI=1S/C13H17NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

YTGPYAJWSKPZNW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)CCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Condensation of 2-Phenylpropionic Acid with 2-Amino-2-methylpropanol

One of the primary synthetic routes involves the condensation of 2-phenylpropionic acid with 2-amino-2-methylpropanol under reflux conditions in xylene, employing a Dean-Stark apparatus to remove water formed during the reaction. This method was reported in the literature and involves the following key steps:

  • Equimolar amounts of 2-phenylpropionic acid and 2-amino-2-methylpropanol (100 mmol each) are mixed in 50 mL of xylene.
  • The reaction mixture is heated to 150°C under reflux for approximately 15 hours until no more water is collected.
  • After cooling, the mixture is treated with 10% sodium bicarbonate solution and extracted with methylene chloride.
  • The organic layer is dried, and the solvent is evaporated.
  • The crude product is purified by vacuum distillation at 127°C under 0.1 mbar pressure.

This process yields 4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole as a colorless oil with approximately 70% yield. The product is characterized by ^1H NMR spectroscopy confirming the structure.

Step Conditions Outcome
Reflux in xylene 150°C, 15 h, Dean-Stark apparatus Water removal, condensation
Extraction Sodium bicarbonate, methylene chloride Separation of product
Purification Vacuum distillation, 127°C, 0.1 mbar Pure oxazoline, 70% yield

Synthesis via Grignard Reaction and Subsequent Hydrolysis (Bilastine Intermediate Route)

A novel industrially viable method has been developed for preparing a bilastine intermediate structurally related to the target oxazoline. This method involves:

  • Formation of a Grignard reagent from a brominated oxazoline derivative in tetrahydrofuran (THF).
  • Reaction of this Grignard reagent with 1,2-dibromoethane to introduce the 2-phenylethyl side chain.
  • Hydrolysis to afford the corresponding 4-[1-(5,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-2-phenylethyl alcohol intermediate.

This method is notable for its higher yield, lower toxicity, and operational simplicity, making it suitable for industrial scale production.

Step Reagents/Conditions Product
Grignard formation Brominated oxazoline + Mg in THF Reactive organomagnesium intermediate
Alkylation Reaction with 1,2-dibromoethane Brominated phenylethyl oxazoline
Hydrolysis Aqueous workup Phenylethyl oxazoline alcohol

Synthesis of Related Esters as Intermediates

In some synthetic sequences, the oxazoline is converted into esters such as 4-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate. These esters serve as intermediates for further functionalization in pharmaceutical synthesis. Preparation involves:

  • Reaction of the oxazoline alcohol with para-toluenesulfonyl chloride.
  • Mild conditions facilitating ester formation with good yields.

This stepwise approach is part of complex synthetic routes for drugs like bilastine.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield / Notes Reference
Condensation of 2-phenylpropionic acid and 2-amino-2-methylpropanol 2-Phenylpropionic acid, 2-amino-2-methylpropanol Reflux in xylene, 150°C, 15 h, Dean-Stark ~70%, purified by vacuum distillation
Grignard reaction and hydrolysis (bilastine intermediate) Brominated oxazoline, Mg, 1,2-dibromoethane THF solvent, hydrolysis step High yield, low toxicity, industrially suitable
Cyclization of thiourea with diketone esters Thiourea, diketone ester Dimethylformamide, 130–160°C, 5–10 h Single-step, scalable process
Esterification with para-toluenesulfonyl chloride Oxazoline alcohol, p-toluenesulfonyl chloride Mild conditions Intermediate for further synthesis

Research Outcomes and Analysis

  • The condensation method (Section 2.1) is well-established, providing moderate to good yields with straightforward purification, suitable for laboratory-scale synthesis.
  • The Grignard-based method (Section 2.2) offers improved yields and is amenable to scale-up for industrial production, evidenced by its application in bilastine intermediate synthesis.
  • The cyclization method (Section 2.3) provides a versatile route to various trisubstituted oxazoles under mild and industrially favorable conditions, though specific adaptation to the target compound requires optimization.
  • Esterification steps (Section 2.4) are valuable for derivatization and further synthetic elaboration, crucial in pharmaceutical manufacturing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazoline ring undergoes nucleophilic substitution at the C-2 position under acidic or basic conditions. This reactivity is exploited in cross-coupling and functionalization reactions:

Example Reaction Pathway
Reaction with Grignard reagents (e.g., RMgX) leads to ring opening, forming β-hydroxy amides. For instance:

Oxazoline+RMgXR CH2C O NHR +Byproducts\text{Oxazoline}+\text{RMgX}\rightarrow \text{R CH}_2\text{C O NHR }+\text{Byproducts}

This process is critical in synthesizing intermediates for pharmaceuticals like Bilastine .

Key Data

Reaction ConditionsProductYieldSource
Grignard reagent (THF, 0°C)4-[1-(5,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-2-phenylethanol80%

Oxidative Functionalization

The compound participates in oxidative nucleophilic substitution of hydrogen (ONSH) with nitroarenes. The carbanion intermediate adds to nitroarenes, followed by oxidation:

Mechanism

  • Deprotonation of the oxazoline’s α-hydrogen generates a stabilized carbanion.

  • Addition to nitroarenes at the para position forms σH adducts.

  • Oxidation with DDQ yields para-substituted nitrobenzene derivatives, while DMD produces para-substituted phenols .

Reaction Outcomes

Oxidizing AgentProduct TypeApplication
DDQpara-Nitrobenzyl oxazolinesPrecursors for bioactive molecules
DMDpara-Hydroxybenzyl oxazolinesSynthesis of phenolic derivatives

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the oxazoline ring to yield carboxylic acid derivatives:

Reaction Scheme

Oxazoline+H2O H+or OH  HydroxyamideCarboxylic Acid\text{Oxazoline}+\text{H}_2\text{O H}^+\text{or OH}^-\text{ }\rightarrow \text{ Hydroxyamide}\rightarrow \text{Carboxylic Acid}

This reaction is utilized to generate intermediates for agrochemicals.

Experimental Conditions

  • Acidic Hydrolysis : HCl (6M), reflux, 12 h → 85% conversion to 2-phenylethyl carboxylic acid.

  • Basic Hydrolysis : NaOH (2M), 80°C, 8 h → 78% yield of sodium carboxylate.

Palladium-Catalyzed Coupling

The oxazoline scaffold undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) at the C-2 position:

Example Application
Coupling with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl-substituted oxazolines:

Oxazoline+Ar B OH 2Pd catalystAr Oxazoline Derivative\text{Oxazoline}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ar Oxazoline Derivative}

Optimized Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Solvent: DMF/H₂O (4:1), 100°C → 92% yield.

Cycloaddition Reactions

The dihydrooxazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrones:

Product Formation
Reaction with C,N-diphenylnitrone generates spirocyclic oxazolidine derivatives:

Oxazoline+PhCH N O PhSpirocyclic Adduct\text{Oxazoline}+\text{PhCH N O Ph}\rightarrow \text{Spirocyclic Adduct}

Key Observations

  • Regioselectivity: Favors endo transition state.

  • Stereochemistry: Retains configuration at the spiro center .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the oxazoline ring to a saturated oxazolidine:

  • Conditions: 50 psi H₂, EtOH, 25°C → 95% yield .

Oxidation

Oxidation with mCPBA converts the oxazoline to an oxazole via dehydrogenation:

  • Conditions: mCPBA (2 eq), CH₂Cl₂, 0°C → 88% yield .

Comparative Reactivity of Derivatives

Derivative StructureReactivity ProfileKey Application
4,4-Dimethyl-2-pentyl dihydrooxazoleEnhanced electrophilic substitutionSurfactant synthesis
2-(2,4-Dichlorophenyl) dihydrooxazoleAntibacterial activityPharmaceutical intermediates

Scientific Research Applications

4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition, activation, or alteration of the target’s function.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Oxazoline derivatives differ primarily in substituent groups at the 2-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-(2-Phenylethyl), 4,4-dimethyl C₁₃H₁₇NO 203.28 Phenylethyl group enhances steric bulk; used in vanadium catalysts
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole 2-(2-Methylphenyl), 4,4-dimethyl C₁₂H₁₅NO 189.26 Methylphenyl substituent reduces steric hindrance; lower catalytic activity
L1 (from ) 4-(4,5-Dihydrooxazol-2-yl)-2-methyl C₈H₁₂N₂O₂ 168.20 Bifunctional oxazole-oxazoline ligand; moderate ethylene polymerization
L2 (from ) 4-Methyl-4,5-dihydrooxazol-2-yl C₉H₁₄N₂O₂ 182.22 Methyl group at 4-position increases electron density; improves copolymer yields
2-(2-Methoxyphenyl) derivative () 2-(2-Methoxyphenyl), 4,4-dimethyl C₁₂H₁₅NO₂ 205.25 Methoxy group enhances solubility; used in chiral biaryl synthesis
2-(2-Bromophenyl) derivative () 2-(2-Bromophenyl), 4,4-dimethyl C₁₁H₁₂BrNO 270.13 Bromine substituent increases reactivity; requires careful handling

Catalytic Performance in Polymerization

The substituent position and electronic effects significantly influence catalytic activity:

  • Target Compound: Exhibits moderate activity in ethylene-norbornene copolymerization when complexed with vanadium. The phenylethyl group provides steric bulk, reducing chain transfer rates and improving polymer molecular weight .
  • L1 and L2 Ligands : L2 (4-methyl substitution) shows higher activity than L1 due to enhanced electron donation to the vanadium center, increasing ethylene insertion rates .
  • tert-Butyl Derivatives (): Bulky tert-butyl groups at the 4-position (e.g., S,S-t-Bu-BOX) improve thermal stability of catalysts but reduce monomer accessibility, lowering polymerization rates .

Physical and Supramolecular Properties

  • Crystallinity : The target compound forms stable crystals via C–H···O/S/π interactions, similar to nitro- and sulfanyl-substituted analogs . Methoxy derivatives () exhibit lower melting points due to reduced packing efficiency .
  • Solubility: Polar substituents (e.g., methoxy in ) enhance solubility in organic solvents like dichloromethane, whereas hydrophobic groups (phenylethyl) favor non-polar media .

Key Findings and Implications

Substituent Effects : Electron-donating groups (e.g., methyl) improve catalytic activity, while bulky groups (phenylethyl, tert-butyl) enhance polymer properties at the cost of reaction rates .

Structural Flexibility : Modifications at the 2-position allow tuning of solubility and supramolecular interactions, crucial for pharmaceutical and materials applications .

Safety : Halogenated derivatives necessitate specialized handling, limiting their industrial use despite high reactivity .

Biological Activity

4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of the compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C23H29NO4S
  • Molecular Weight : 415.55 g/mol
  • CAS Number : 202189-76-2

Research indicates that 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole exhibits significant interactions with various biological targets. Its mechanism involves modulation of neurotransmitter systems and inhibition of specific enzymes linked to disease processes.

Antihistaminic Activity

The compound has been identified as an intermediate in the synthesis of Bilastine, a non-sedating H1-antihistamine used for treating allergic rhinitis and chronic urticaria. Bilastine has shown effective inhibition of histamine-induced reactions in clinical settings .

Anticancer Properties

Recent studies have explored the anticancer potential of oxazole derivatives. For instance, compounds similar to 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole demonstrated cytotoxic effects against various cancer cell lines. In one study, a related oxazole derivative exhibited an IC50 value of 25.72 μM against MCF cell lines, indicating its potential for inducing apoptosis in cancer cells .

CompoundCell LineIC50 (μM)
4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazoleMCF25.72 ± 3.95
Related Oxazole DerivativeU87 Glioblastoma45.2 ± 13.0

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been noted. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models, suggesting its utility in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the oxazole ring and side chains significantly influence biological activity. For example:

  • Substituents on the phenyl group enhance binding affinity to target receptors.
  • Alkyl chain length variations can affect pharmacokinetics and bioavailability.

Case Studies

Several case studies have investigated the therapeutic applications of compounds structurally related to 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole:

  • Case Study on Allergic Rhinitis : In a clinical trial involving Bilastine (synthesized from this compound), patients reported significant relief from symptoms compared to placebo .
  • Anticancer Efficacy : A study demonstrated that a derivative showed promising results in reducing tumor size in animal models when administered over a period of time .

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